molecular formula C18H17ClN2O B2949439 5-Chloro-4-[methoxy(phenyl)methyl]-1-methyl-3-phenylpyrazole CAS No. 956181-56-9

5-Chloro-4-[methoxy(phenyl)methyl]-1-methyl-3-phenylpyrazole

Cat. No.: B2949439
CAS No.: 956181-56-9
M. Wt: 312.8
InChI Key: GNFHAMHITFBPIH-UHFFFAOYSA-N
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Description

5-Chloro-4-[methoxy(phenyl)methyl]-1-methyl-3-phenylpyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-[methoxy(phenyl)methyl]-1-methyl-3-phenylpyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride (NaH).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the methoxy or phenyl groups, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the chloro group or other substituents, using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether or H₂ with a palladium catalyst.

    Substitution: Nucleophiles like NH₃ or RSH in polar solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

5-Chloro-4-[methoxy(phenyl)methyl]-1-methyl-3-phenylpyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential pharmacological effects.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-4-[methoxy(phenyl)methyl]-1-methyl-3-phenylpyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

    4-Chloro-3-methyl-1-phenylpyrazole: Lacks the methoxy group, which may affect its reactivity and biological activity.

    5-Methoxy-4-phenyl-1-methylpyrazole: Lacks the chloro group, potentially altering its chemical properties and applications.

    3-Phenyl-1-methylpyrazole: A simpler structure without the chloro and methoxy groups, used as a reference compound in comparative studies.

Uniqueness: 5-Chloro-4-[methoxy(phenyl)methyl]-1-methyl-3-phenylpyrazole is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both chloro and methoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

5-chloro-4-[methoxy(phenyl)methyl]-1-methyl-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O/c1-21-18(19)15(16(20-21)13-9-5-3-6-10-13)17(22-2)14-11-7-4-8-12-14/h3-12,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFHAMHITFBPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C(C3=CC=CC=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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